The synthesis of sufugolix involves several key steps that focus on the modification of existing chemical frameworks to enhance its binding affinity and bioavailability. The compound's synthesis has been optimized through structure-activity relationship (SAR) studies that have identified critical modifications leading to improved efficacy.
The molecular structure of sufugolix is characterized by its complex arrangement that facilitates its interaction with the GnRHR.
Sufugolix undergoes several chemical reactions primarily related to its interaction with biological targets:
Sufugolix functions as a non-competitive antagonist at the GnRHR:
Sufugolix possesses several notable physical and chemical properties:
Sufugolix has significant scientific applications:
Sufugolix (TAK-013) functions as a non-competitive, insurmountable antagonist of the human gonadotropin-releasing hormone receptor (GnRHR). Unlike competitive antagonists, it forms long-lasting complexes with the receptor through a "trapping" mechanism. This involves specific interactions between sufugolix and extracellular domains of the GnRHR—particularly amino acid sequences in the receptor’s amino terminus and extracellular loop 2—which act as a "trap door" to retard dissociation. This results in prolonged suppression of GnRH signaling, even in the presence of endogenous GnRH surges [1] [2] [7]. Molecular dynamics simulations reveal that the cis conformer of sufugolix’s methoxyurea group predominates, enhancing its binding stability within the receptor pocket [3].
Table 1: Mechanism of GnRHR Antagonism by Sufugolix
Property | Sufugolix | Classical Competitive Antagonists |
---|---|---|
Binding Kinetics | Non-competitive/Insurmountable | Competitive |
Receptor Dissociation | Retarded ("trapping" mechanism) | Rapid |
Conformational Preference | Cis methoxyurea dominant | Not applicable |
Effect of GnRH Surges | Sustained suppression | Transient suppression |
Sufugolix exhibits marked species-specific selectivity due to structural variations in GnRHR isoforms. It demonstrates 3,000-fold higher binding affinity for human GnRHR compared to rat receptors and 2,000-fold higher affinity relative to monkey receptors. This selectivity arises from key differences in the extracellular domains of non-human receptors, which lack the exact "trap door" sequences required for sufugolix’s insurmountable binding [3] [6]. Consequently, preclinical studies using humanized GnRHR models are essential for accurate efficacy extrapolation [1].
Table 2: Selectivity Profile of Sufugolix Across Species
Species | Binding Affinity (Relative to Human) | Key Receptor Divergence |
---|---|---|
Human | 1x (Reference) | Optimal "trap door" sequences in N-terminus/ECL2 |
Monkey | ~2,000-fold lower | Partial ECL2 divergence |
Rat | ~3,000-fold lower | Non-conserved N-terminus and ECL2 residues |
In castrated male cynomolgus monkeys, a single 30 mg/kg oral dose of sufugolix induced near-complete suppression (>95%) of plasma luteinizing hormone (LH) within 24 hours. This effect persisted for over 24 hours, indicating extended receptor blockade aligned with its insurmountable mechanism. The suppression was dose-dependent, with lower doses (3–10 mg/kg) achieving partial but significant reductions in LH [1] [3]. These findings confirm potent, sustained disruption of GnRH-driven pituitary signaling, crucial for treating sex-hormone-dependent conditions like endometriosis [2] [4].
Table 3: Preclinical Efficacy of Sufugolix in Gonadotropin Suppression
Model | Dose | Effect on LH | Duration |
---|---|---|---|
Cynomolgus Monkey (castrated) | 30 mg/kg (oral) | >95% suppression | >24 hours |
Cynomolgus Monkey (castrated) | 10 mg/kg (oral) | ~80% suppression | 12–18 hours |
Despite its prolonged action, sufugolix’s effects on the HPG axis are rapidly reversible. In cynomolgus monkeys, LH levels rebounded to baseline within 7 days of treatment cessation, with no residual suppression observed. This contrasts with irreversible GnRH modulators and aligns with sufugolix’s receptor-trapping mechanism, which permits recovery once the drug is cleared. The reversibility profile offers clinical flexibility, allowing prompt restoration of gonadal function when therapy is discontinued [2] [7].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7